molecular formula C6H6N4O B2959829 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one CAS No. 21230-41-1

2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one

Cat. No. B2959829
CAS RN: 21230-41-1
M. Wt: 150.141
InChI Key: WBXDLPBLGCAUFX-UHFFFAOYSA-N
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Description

“2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” involves the use of the privileged pyrazolo[3,4-d]pyrimidine scaffold . The synthesis strategies and approaches to these derivatives have been reported in comprehensive data from 2017 to 2021 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” is characterized by the presence of the pyrazolo[3,4-d]pyrimidine scaffold . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” are primarily associated with its role as a CDK2 inhibitor . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .

Scientific Research Applications

1. CDK2 Inhibitors for Cancer Treatment

  • Application Summary : The compound is used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment that selectively target tumor cells .
  • Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds (4–13) as well as the thioglycoside derivatives (14, 15) were designed and synthesized .
  • Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

2. Antiproliferative Activity Against Human Tumor Cell Lines

  • Application Summary : The compound is used in the creation of a novel series of pyrazolo [3,4-d]pyrimidine derivatives that have been evaluated in vitro for their antiproliferative activity against the NCI 60 human tumor cell line panel .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

3. BTK Inhibitors for Mantle Cell Lymphoma

  • Application Summary : The compound is used in the design and evaluation of a novel class of pyrazolopyrimidine-based BTK inhibitors in mantle cell lymphoma (MCL) cell lines .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The target compounds had made great progress in improvement of antiproliferative activity compared to the lead compound .

4. CBS-1 for Lung Adenocarcinoma

  • Application Summary : CBS-1, a derivative of the compound, has shown significant tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : CBS-1 significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation in immunocytochemistry, qPCR and western blot analysis .

4. CBS-1 for Lung Adenocarcinoma

  • Application Summary : CBS-1, a derivative of the compound, has shown significant tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : CBS-1 significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation in immunocytochemistry, qPCR and western blot analysis .

Future Directions

The future directions for “2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one” could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . More research could also be conducted to explore its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

2-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)7-3-8-6(4)11/h2-3H,1H3,(H,7,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXDLPBLGCAUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=O)NC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one

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